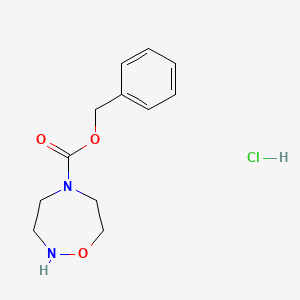

Benzyl1,2,5-oxadiazepane-5-carboxylatehydrochloride

Description

Benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride is a heterocyclic organic compound featuring a seven-membered 1,2,5-oxadiazepane ring fused with a benzyl carboxylate ester group and a hydrochloride salt. The oxadiazepane core, containing one oxygen and two nitrogen atoms within a seven-membered ring, distinguishes it from smaller heterocycles like oxadiazoles or oxazepines.

Properties

Molecular Formula |

C12H17ClN2O3 |

|---|---|

Molecular Weight |

272.73 g/mol |

IUPAC Name |

benzyl 1,2,5-oxadiazepane-5-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H16N2O3.ClH/c15-12(14-7-6-13-17-9-8-14)16-10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H |

InChI Key |

LRSQOOAZCXNALE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCON1)C(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable diester, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Formation of oxadiazepane oxides.

Reduction: Formation of reduced oxadiazepane derivatives.

Substitution: Formation of substituted oxadiazepane derivatives.

Scientific Research Applications

Benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related hydrochlorides and heterocyclic systems. Below is a detailed comparison based on available evidence:

Structural Comparison

a. Erlotinib Hydrochloride ()

- Core Structure : Erlotinib contains a quinazoline ring system, unlike the oxadiazepane in the target compound.

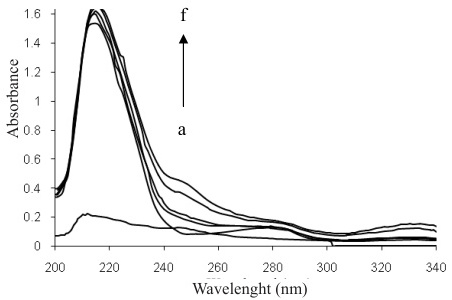

- Functional Groups : Both compounds are hydrochlorides, enhancing solubility. Erlotinib’s absorption spectra (λmax ~ 250–350 nm) show strong interactions with bovine serum albumin (BSA) via hydrophobic and electrostatic forces .

b. Alkaloid Hydrochlorides ()

- Examples : Jatrorrhizine hydrochloride, berberine hydrochloride.

- Core Structure: These compounds feature isoquinoline or protoberberine skeletons, which are larger and more aromatic than the oxadiazepane ring.

- Bioactivity: Alkaloids like berberine show antimicrobial and anti-inflammatory properties, likely due to their planar, conjugated systems. The oxadiazepane’s non-aromatic structure may reduce such bioactivity but improve metabolic stability .

c. N-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide Hydrochloride ()

- Core Structure : A 1,2,4-oxadiazole (five-membered ring) vs. the 1,2,5-oxadiazepane (seven-membered ring).

- Substituents : The benzodioxole group in this analog contrasts with the benzyl carboxylate in the target compound, altering lipophilicity and electron distribution.

- Applications : Oxadiazoles are common in drug design for their metabolic stability, while oxadiazepanes remain underexplored .

Physicochemical Properties

Research Findings and Hypotheses

- Drug Likeliness: The benzyl carboxylate group could enhance blood-brain barrier penetration compared to benzodioxole or isoquinoline systems .

- Synthetic Challenges : Oxadiazepanes are less commonly synthesized than oxadiazoles or oxazepines, suggesting higher complexity in preparation and purification.

Biological Activity

Benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride is a compound with notable potential in medicinal chemistry, particularly due to its biological activities which include anticancer and antifungal properties. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C12H13ClN2O3

- Molecular Weight : 268.7 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water and ethanol

- Melting Point : 211-215°C

Synthesis

The synthesis of benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride typically involves the reaction of benzyl bromide with ethyl carbazate in the presence of potassium carbonate. Subsequent reactions with dimethyl sulfate yield the final product.

Anticancer Properties

Benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride has demonstrated significant anticancer activity in various studies:

- In Vitro Studies : The compound has shown effectiveness against multiple cancer cell lines including:

- Breast Cancer

- Colon Cancer

- Liver Cancer

- Lung Cancer

For instance, a study indicated that this compound exhibited potent cytotoxic effects on A549 human lung adenocarcinoma cells, reducing cell viability significantly compared to control treatments .

Antifungal Properties

The compound also displays antifungal activity against pathogens such as Candida albicans. In vitro tests have confirmed its efficacy in inhibiting the growth of this fungus, suggesting potential applications in treating fungal infections .

The exact mechanism by which benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride exerts its biological effects is still under investigation. It is believed to interact with specific molecular targets within cancerous and fungal cells, leading to altered cellular processes that inhibit growth and proliferation.

Toxicity and Safety

Preliminary toxicity studies indicate that benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride is relatively safe at low doses. However, comprehensive studies are necessary to evaluate its safety profile in humans. Current research emphasizes the need for further investigations into its long-term effects and potential side effects before it can be considered for therapeutic use.

Applications in Research and Industry

Benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride is being explored for various applications:

- Pharmaceutical Development : As a potential drug candidate for cancer and fungal infections.

- Organic Synthesis : Used as a building block in the synthesis of more complex molecules.

Comparative Analysis with Similar Compounds

To understand its unique properties better, it is useful to compare benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Benzyl 1,2,4-Oxadiazepane | Oxadiazepane | Anticancer |

| Benzyl 1,2,5-Thiadiazepane | Thiadiazepane | Antimicrobial |

| Benzyl 1,2,5-Triazepane | Triazepane | Antidepressant |

These comparisons highlight the distinctive biological activities associated with the oxadiazepane structure while showcasing the broader potential of related compounds in medicinal chemistry.

Future Directions

Research on benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride is ongoing. Future studies are recommended to:

- Explore its full range of biological activities.

- Investigate its mechanisms of action in detail.

- Conduct comprehensive toxicity assessments.

- Evaluate its potential for combination therapies in oncology and antifungal treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.